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Compound of Interest

Compound Name: (Z2)-MDL 105519

Cat. No.: B15562328

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anticonvulsant properties
of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA)
receptor at the glycine co-agonist site. This document summarizes key quantitative data,
details experimental methodologies for pivotal preclinical models, and visualizes the
compound's mechanism of action and experimental workflows.

Core Mechanism of Action: Glycine Site Antagonism

(Z)-MDL 105519, also referred to as MDL 105,519, exerts its anticonvulsant effects by acting
as a competitive antagonist at the glycine binding site on the NMDA receptor complex.[1] The
binding of a co-agonist, such as glycine or D-serine, to this site is a prerequisite for the channel
opening by the primary neurotransmitter, glutamate. By blocking this site, (Z)-MDL 105519 non-
competitively inhibits the influx of Ca2* through the NMDA receptor channel, thereby reducing
excessive neuronal excitation that underlies seizure activity.[1]

Quantitative Preclinical Efficacy

The anticonvulsant activity of (Z)-MDL 105519 has been demonstrated in a variety of
preclinical seizure models, including those that are genetically determined, chemically induced,
and electrically mediated.[1] While specific EDso values for (Z)-MDL 105519 in maximal
electroshock and pentylenetetrazole models in mice are not readily available in the reviewed
literature, its efficacy is well-documented qualitatively. For a structurally related compound,
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MDL 104,653, quantitative data in the audiogenic seizure model provides a strong indication of
the potency of this class of compounds.

Table 1: Receptor Binding Affinity of [*(H]MDL 105,519

Parameter Value Species Tissue Reference
Brain
K_d 3.77 nM Rat [2]
membranes
12.1 pmol/mg Brain
B_max ] Rat [2]
protein membranes
Homomeric
Rat
K d 1.8 nM ) NR1a receptors [3]
(recombinant) )
in CHO cells
Homomeric
370 fmol/mg Rat
B_max ] ) NR1a receptors [3]
protein (recombinant) )
in CHO cells

Table 2: Anticonvulsant Activity of a Structurally Related Glycine Site Antagonist, MDL 104,653,
in DBA/2 Mice

. Route of _
Seizure Model L. . EDso Time of Peak Effect
Administration

Sound-Induced Clonic ) ) )
] Intraperitoneal (i.p.) 6.1 umol/kg 45 min
Seizures

Sound-Induced Clonic
) Oral (p.o.) 23.0 umol/kg 2h
Seizures

Sound-Induced Clonic  Intracerebroventricular )
) ] 19.1 nmol 30 min
Seizures (i.cv)

Note: This data is for the related compound MDL 104,653 and is presented to illustrate the
potential potency of this class of antagonists.
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Experimental Protocols

Detailed methodologies for the key preclinical models used to assess the anticonvulsant
properties of (Z)-MDL 105519 are provided below.

[(H]JMDL 105,519 NMDA Receptor Binding Assay

Objective: To determine the binding affinity (K_d) and density of binding sites (B_max) of (Z)-
MDL 105519 for the NMDA receptor glycine site.

Materials:

e [BHJMDL 105,519 (radioligand)

e Unlabeled (Z)-MDL 105519 or other glycine site ligands (for competition assays)
e Rat brain membranes (e.g., from cortex or hippocampus)

o Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

o Glass fiber filters

« Scintillation fluid and counter

Procedure:

 Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to
pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to
remove endogenous ligands.

e Binding Reaction: In assay tubes, combine the prepared brain membranes, varying
concentrations of [BHJMDL 105,519, and either buffer (for total binding) or a high
concentration of an unlabeled competing ligand like glycine or unlabeled MDL 105,519 (for
non-specific binding).

 Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to
reach equilibrium.
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« Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound
from free radioligand. Wash the filters quickly with ice-cold buffer.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Analyze the saturation binding data using Scatchard analysis or non-linear
regression to determine K_d and B_max.

Maximal Electroshock Seizure (MES) Test in Mice

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling
generalized tonic-clonic seizures.

Materials:

Electroconvulsive shock apparatus with corneal electrodes

Male albino mice (e.g., CF-1 strain)

(Z)-MDL 105519 solution and vehicle control

Topical anesthetic for the cornea

Procedure:

Animal Preparation: Administer (Z)-MDL 105519 or vehicle to groups of mice via the desired
route (e.g., intraperitoneal, oral).

» Anesthesia: At the time of predicted peak drug effect, apply a drop of topical anesthetic to the
corneas of each mouse.

» Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds)
through the corneal electrodes.

o Observation: Observe the animal for the presence or absence of a tonic hindlimb extension
seizure. The absence of this tonic extension is considered protection.
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o Data Analysis: Calculate the percentage of animals protected at each dose and determine
the median effective dose (EDso) using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

Objective: To evaluate the efficacy of a compound against myoclonic and clonic seizures,
modeling absence and myoclonic seizures.

Materials:

Pentylenetetrazole (PTZ) solution

Male albino mice

(Z)-MDL 105519 solution and vehicle control

Observation chambers

Procedure:

Drug Administration: Pre-treat groups of mice with (Z)-MDL 105519 or vehicle.

e PTZ Injection: At the time of predicted peak drug effect, administer a convulsant dose of PTZ
(e.g., 85 mg/kg, subcutaneous).

o Observation: Immediately place each mouse in an individual observation chamber and
observe for a set period (e.g., 30 minutes) for the occurrence of seizures, typically
characterized by myoclonic jerks and clonic convulsions.

» Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at
least 5 seconds.

» Data Analysis: Determine the percentage of animals protected from seizures at each dose
and calculate the EDso.

Audiogenic Seizures in DBA/2 Mice

Objective: To assess the anticonvulsant activity in a genetic model of reflex seizures.
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Materials:

o DBA/2 mice (typically 21-28 days old, when they are most susceptible to sound-induced
seizures)

» A sound-proof chamber equipped with a high-intensity sound source (e.g., an electric bell,
~110 dB)

e (Z)-MDL 105519 solution and vehicle control
Procedure:
e Drug Administration: Administer (Z)-MDL 105519 or vehicle to groups of DBA/2 mice.

o Acclimation: At the time of predicted peak drug effect, place each mouse individually in the
sound-proof chamber for a brief acclimation period.

e Auditory Stimulus: Expose the mouse to the high-intensity sound stimulus for a fixed duration
(e.g., 60 seconds) or until a tonic-clonic seizure occurs.

o Observation: Observe the seizure response, which typically progresses from wild running to
clonic seizures, and finally to tonic extension and potential respiratory arrest. Protection is
defined as the absence of the tonic-clonic seizure phase.

o Data Analysis: Calculate the percentage of protected animals at each dose and determine
the EDso.

Visualizations

The following diagrams illustrate the mechanism of action of (Z)-MDL 105519 and the general
workflow of the preclinical anticonvulsant screening models.
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Caption: Mechanism of action of (Z)-MDL 105519 at the NMDA receptor.
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Caption: General workflow for preclinical anticonvulsant screening.

Conclusion

(Z)-MDL 105519 is a well-characterized, high-affinity antagonist of the NMDA receptor glycine
site. Preclinical studies have consistently demonstrated its anticonvulsant activity across a
range of seizure models, indicating a broad spectrum of potential efficacy. The data presented
in this guide underscore the therapeutic potential of targeting the NMDA receptor glycine site
for the development of novel antiepileptic drugs. Further investigation to determine the precise

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15562328?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

therapeutic window and pharmacokinetic/pharmacodynamic relationships in various species is
warranted to advance this compound or its analogs toward clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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